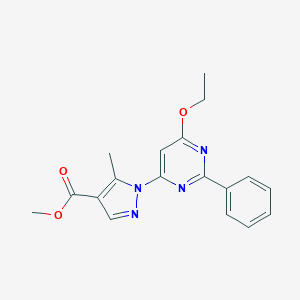
2,6-dichloro-5-fluoro-N-(2-naphthyl)nicotinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-dichloro-5-fluoro-N-(2-naphthyl)nicotinamide, also known as DCNFN, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound belongs to the class of nicotinamide derivatives and exhibits unique biochemical and physiological effects that make it a promising candidate for further investigation.
Mechanism of Action
The exact mechanism of action of 2,6-dichloro-5-fluoro-N-(2-naphthyl)nicotinamide is not fully understood. However, studies have suggested that it may act by inhibiting certain enzymes and signaling pathways involved in disease progression. For instance, in cancer cells, 2,6-dichloro-5-fluoro-N-(2-naphthyl)nicotinamide has been shown to inhibit the activity of histone deacetylases, which are enzymes involved in gene expression regulation.
Biochemical and Physiological Effects:
2,6-dichloro-5-fluoro-N-(2-naphthyl)nicotinamide has been shown to have various biochemical and physiological effects. In cancer cells, 2,6-dichloro-5-fluoro-N-(2-naphthyl)nicotinamide has been found to induce apoptosis, inhibit cell proliferation, and inhibit angiogenesis. Inflammation is characterized by the release of pro-inflammatory cytokines, and 2,6-dichloro-5-fluoro-N-(2-naphthyl)nicotinamide has been shown to inhibit the production of these cytokines. In diabetes research, 2,6-dichloro-5-fluoro-N-(2-naphthyl)nicotinamide has been found to improve glucose tolerance and insulin sensitivity.
Advantages and Limitations for Lab Experiments
One of the advantages of using 2,6-dichloro-5-fluoro-N-(2-naphthyl)nicotinamide in lab experiments is its high potency and selectivity. It has been shown to have a low toxicity profile, making it a safe compound to use in experiments. However, one of the limitations of using 2,6-dichloro-5-fluoro-N-(2-naphthyl)nicotinamide is its poor solubility in water, which can make it difficult to administer in experiments.
Future Directions
There are several future directions for research on 2,6-dichloro-5-fluoro-N-(2-naphthyl)nicotinamide. One area of interest is its potential use in combination with other drugs to enhance its therapeutic effects. Another area of research is the development of new formulations of 2,6-dichloro-5-fluoro-N-(2-naphthyl)nicotinamide that can improve its solubility and bioavailability. Additionally, further studies are needed to fully understand the mechanism of action of 2,6-dichloro-5-fluoro-N-(2-naphthyl)nicotinamide and its potential applications in other diseases.
Synthesis Methods
The synthesis of 2,6-dichloro-5-fluoro-N-(2-naphthyl)nicotinamide involves the reaction of 2-naphthylamine with 2,6-dichloro-5-fluoro-nicotinic acid in the presence of a dehydrating agent. The resulting product is then purified using column chromatography to obtain pure 2,6-dichloro-5-fluoro-N-(2-naphthyl)nicotinamide.
Scientific Research Applications
2,6-dichloro-5-fluoro-N-(2-naphthyl)nicotinamide has been extensively studied for its therapeutic potential in various diseases such as cancer, inflammation, and diabetes. In cancer research, 2,6-dichloro-5-fluoro-N-(2-naphthyl)nicotinamide has shown promising results in inhibiting the growth of cancer cells and inducing apoptosis. Inflammation is a common feature of many diseases, and 2,6-dichloro-5-fluoro-N-(2-naphthyl)nicotinamide has been shown to have anti-inflammatory properties. In diabetes research, 2,6-dichloro-5-fluoro-N-(2-naphthyl)nicotinamide has been found to improve glucose tolerance and insulin sensitivity.
properties
Product Name |
2,6-dichloro-5-fluoro-N-(2-naphthyl)nicotinamide |
|---|---|
Molecular Formula |
C16H9Cl2FN2O |
Molecular Weight |
335.2 g/mol |
IUPAC Name |
2,6-dichloro-5-fluoro-N-naphthalen-2-ylpyridine-3-carboxamide |
InChI |
InChI=1S/C16H9Cl2FN2O/c17-14-12(8-13(19)15(18)21-14)16(22)20-11-6-5-9-3-1-2-4-10(9)7-11/h1-8H,(H,20,22) |
InChI Key |
HYTJQJXAKNACLW-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C=C(C=CC2=C1)NC(=O)C3=CC(=C(N=C3Cl)Cl)F |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)NC(=O)C3=CC(=C(N=C3Cl)Cl)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[3-(3,5-Dimethylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenyl methyl ether](/img/structure/B287454.png)

![1-[5-methyl-1-(6-phenoxy-2-phenyl-4-pyrimidinyl)-1H-pyrazol-4-yl]ethanone](/img/structure/B287457.png)
![1-{5-methyl-1-[6-(3-methylphenoxy)-4-pyrimidinyl]-1H-pyrazol-4-yl}ethanone](/img/structure/B287460.png)
![5-Amino-1-[6-(2-methylphenoxy)pyrimidin-4-yl]-3-methylsulfanylpyrazole-4-carboxamide](/img/structure/B287463.png)
![5-Amino-1-[6-(2-methylphenoxy)pyrimidin-4-yl]pyrazole-4-carboxamide](/img/structure/B287464.png)
![methyl 5-methyl-1-[6-(2-methylphenoxy)-4-pyrimidinyl]-1H-pyrazole-4-carboxylate](/img/structure/B287466.png)
![ethyl 5-amino-1-[6-(2-methylphenoxy)-4-pyrimidinyl]-1H-pyrazole-4-carboxylate](/img/structure/B287467.png)
![methyl 5-amino-1-[6-(2-methylphenoxy)-4-pyrimidinyl]-1H-pyrazole-4-carboxylate](/img/structure/B287468.png)
![5-amino-1-[6-(2-methylphenoxy)-4-pyrimidinyl]-3-(methylsulfanyl)-1H-pyrazole-4-carbonitrile](/img/structure/B287469.png)
![5-amino-3-ethyl-1-[6-(2-methylphenoxy)-4-pyrimidinyl]-1H-pyrazole-4-carbonitrile](/img/structure/B287470.png)
![5-amino-3-methyl-1-[6-(2-methylphenoxy)-4-pyrimidinyl]-1H-pyrazole-4-carbonitrile](/img/structure/B287471.png)
![3-(Trifluoromethyl)-6-[2-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287474.png)
![3-Ethyl-6-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287475.png)